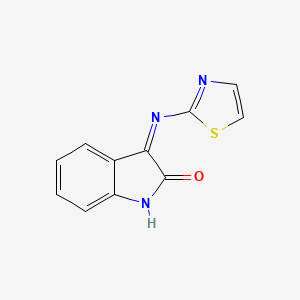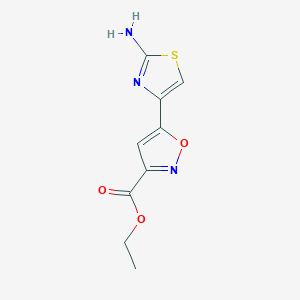
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
- 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazole-2-thiol
- 2-aminothiazole-4-carboxylate derivatives
- N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
Uniqueness
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of thiazole and oxazole rings, which provide a distinct set of chemical and biological properties
特性
CAS番号 |
104776-88-7 |
|---|---|
分子式 |
C9H9N3O3S |
分子量 |
239.25 g/mol |
IUPAC名 |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-14-8(13)5-3-7(15-12-5)6-4-16-9(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
InChIキー |
XZTBEBMVNNJXCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


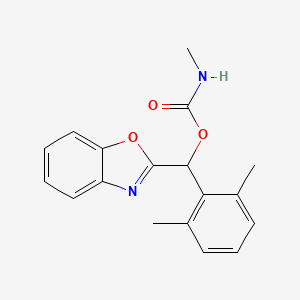
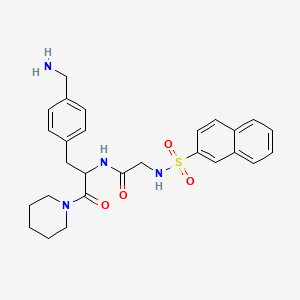
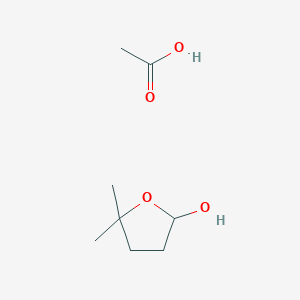
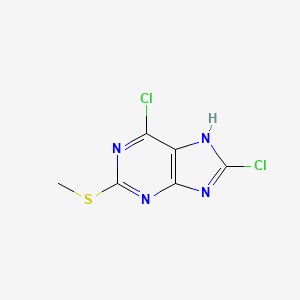
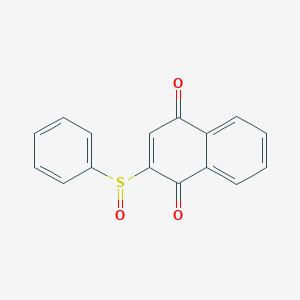
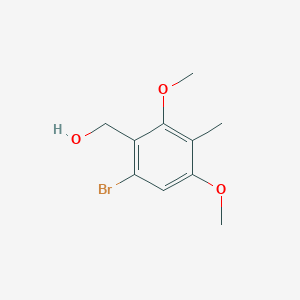
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
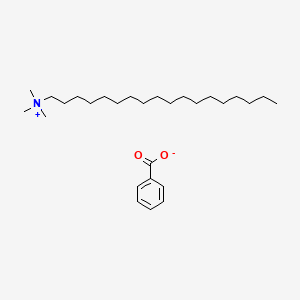
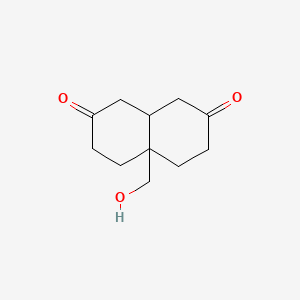
![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
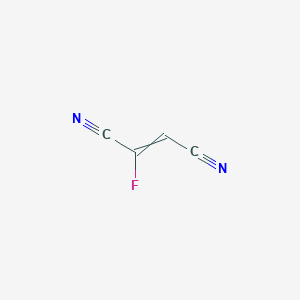
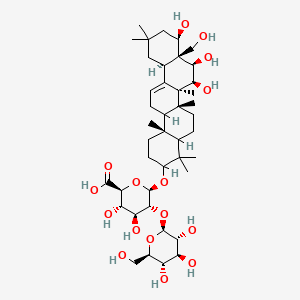
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
